1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with sulfonic acid groups, an acetylamino group, and an amino group. The disodium salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt typically involves multiple steps. One common method includes the sulfonation of anthracene, followed by nitration and reduction to introduce the amino groups. The acetylamino group is then introduced through acetylation reactions. The final step involves the conversion to the disodium salt form to enhance solubility .
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation and nitration reactors, followed by reduction and acetylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid
Major Products Formed
The major products formed from these reactions include various substituted anthracenes and quinones, which have applications in dye synthesis and as intermediates in organic synthesis .
Scientific Research Applications
1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for dye production.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the functional groups present. The sulfonic acid groups enhance its binding affinity to certain proteins, while the acetylamino and amino groups contribute to its reactivity .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Similar in structure but lacks the acetylamino and amino groups.
2-Anthracenedisulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt: Similar but with different substitution patterns
Uniqueness
1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both acetylamino and amino groups, along with the disodium salt form, enhances its solubility and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
6846-21-5 |
---|---|
Molecular Formula |
C22H15N3Na2O9S2 |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
disodium;8-(4-acetamidoanilino)-5-amino-9,10-dioxoanthracene-1,6-disulfonate |
InChI |
InChI=1S/C22H17N3O9S2.2Na/c1-10(26)24-11-5-7-12(8-6-11)25-14-9-16(36(32,33)34)20(23)19-18(14)22(28)17-13(21(19)27)3-2-4-15(17)35(29,30)31;;/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
RDATXYOAATWVCR-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.